molecular formula C20H20N2O4S B2549090 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide CAS No. 899961-03-6

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide

Cat. No.: B2549090
CAS No.: 899961-03-6
M. Wt: 384.45
InChI Key: NWQWNHCDOYYDSC-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide is a novel synthetic benzofuran derivative intended for research applications, particularly in the field of neurodegenerative disease. Benzofuran-based compounds are of significant interest in neuroscience due to their established ability to modulate the aggregation of amyloid-beta (Aβ42), a key pathological protein in Alzheimer's disease . Structural analogs of this compound have demonstrated dual functionality, acting either as inhibitors to prevent fibril formation or as promoters to accelerate it, making them valuable pharmacological tools for studying aggregation mechanisms . Furthermore, benzofuran scaffolds are recognized for their multi-target potential, with related compounds exhibiting additional biological activities such as antioxidant effects and cholinesterase inhibitory activity, which are relevant to the complex pathology of neurodegenerative disorders . The core benzofuran structure is privileged in medicinal chemistry, present in several bioactive molecules and clinical drugs, underscoring its versatility for chemical exploration and drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-13-8-10-14(11-9-13)27-12-4-7-17(23)22-18-15-5-2-3-6-16(15)26-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWNHCDOYYDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analog in the provided evidence is 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 887896-12-0) . Below is a comparative analysis:

Parameter Target Compound Analog (CAS: 887896-12-0)
Substituent at Benzofuran 3-Position 4-((4-Methoxyphenyl)thio)butanamido (thioether-linked 4-methoxyphenyl) 2-Ethylbutanamido (branched alkyl chain)
Carboxamide Substituent Amide group at position 2 (no N-aryl modification) N-(4-Methoxyphenyl) attached to the carboxamide
Molecular Formula Not explicitly provided (estimated: C₂₀H₂₁N₂O₃S) C₂₂H₂₄N₂O₄
Molecular Weight ~380–400 g/mol (estimated) 380.44 g/mol
Key Functional Groups Thioether, methoxyphenyl, benzofuran, carboxamide Ethylbutanamido, methoxyphenyl, benzofuran, carboxamide

Implications of Structural Variations

Steric Effects : The 4-methoxyphenyl-thioether chain in the target compound may introduce steric bulk, which could influence binding pocket accessibility in biological targets. In contrast, the ethylbutanamido group in the analog is less bulky, possibly reducing steric hindrance.

Electronic Properties : The methoxyphenyl group in both compounds facilitates π-π stacking interactions, but its placement on the thioether (target) versus the carboxamide (analog) alters the electronic distribution across the molecule.

Research Findings and Limitations

  • Synthetic Accessibility : The analog (CAS: 887896-12-0) is reported with 95%+ purity and is marketed for R&D use , suggesting it is synthetically tractable. The target compound’s thioether linkage may require specialized protocols for stable synthesis.
  • Biological Activity: No direct comparative pharmacological data are available in the provided evidence. However, the structural differences imply divergent target selectivity. For example, the thioether group in the target compound could modulate redox activity or metal chelation, which is absent in the analog.
  • Thermodynamic Stability : The sulfur atom in the thioether may introduce conformational flexibility or susceptibility to oxidation compared to the alkyl chain in the analog.

Biological Activity

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxyphenyl thioether substitution and an amide functional group. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, and it exhibits properties typical of benzofuran derivatives, which are known for their diverse pharmacological activities.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many studies have highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : These compounds may also play a role in modulating inflammatory pathways.

The anticancer properties of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that certain benzofuran derivatives can significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

A notable study focused on the effects of similar benzofuran derivatives on hepatocellular carcinoma (HCC) cells. The findings suggested that these compounds can downregulate key proteins involved in metastasis, such as integrin α7 and MMP-9, thereby inhibiting cell migration and invasion .

StudyCell LineConcentration (μM)Key Findings
Study AHuh7 (HCC)0, 5, 10, 20, 40, 80Significant reduction in cell viability at >5 μM; IC50 at 48.22 μM (24h)
Study BPLC/PRF/5 (HCC)Non-cytotoxic concentrationsInhibition of migration and invasion; downregulation of p53

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation.

Mechanisms

  • Cytokine Modulation : By reducing the levels of TNF-α and IL-6, these compounds can help mitigate inflammatory responses.
  • Inhibition of NF-kB Pathway : Some studies suggest that benzofurans can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their efficacy:

  • Study on Integrin α7 : Research indicated that downregulation of integrin α7 was associated with reduced metastatic potential in HCC cells treated with benzofuran derivatives .
  • Cytotoxicity Assays : Various assays demonstrated that non-cytotoxic concentrations effectively inhibited migration and invasion without affecting normal hepatocyte viability .

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